Cas no 2227913-85-9 ((2S)-1-(3-phenoxyphenyl)propan-2-ol)

(2S)-1-(3-phenoxyphenyl)propan-2-ol structure
2227913-85-9 structure
Product Name:(2S)-1-(3-phenoxyphenyl)propan-2-ol
CAS No:2227913-85-9
Molecular Formula:C15H16O2
Molecular Weight:228.286344528198
CID:6269129
PubChem ID:94776093

(2S)-1-(3-phenoxyphenyl)propan-2-ol Properties

Names and Identifiers

    • (2S)-1-(3-phenoxyphenyl)propan-2-ol
    • 2227913-85-9
    • EN300-1862945
    • InChIKey: CGBRSHWMBLZXON-LBPRGKRZSA-N
    • Inchi: 1S/C15H16O2/c1-12(16)10-13-6-5-9-15(11-13)17-14-7-3-2-4-8-14/h2-9,11-12,16H,10H2,1H3/t12-/m0/s1
    • SMILES: O[C@@H](C)CC1C=CC=C(C=1)OC1C=CC=CC=1

Computed Properties

  • Exact Mass: 228.115029749g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 228.115029749g/mol
  • Heavy Atom Count: 17
  • Complexity: 211
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.4
  • Topological Polar Surface Area: 29.5Ų

(2S)-1-(3-phenoxyphenyl)propan-2-ol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1862945-0.05g
(2S)-1-(3-phenoxyphenyl)propan-2-ol
2227913-85-9
0.05g
$1261.0 2023-09-18

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